Isepamicin Sulfate

Description

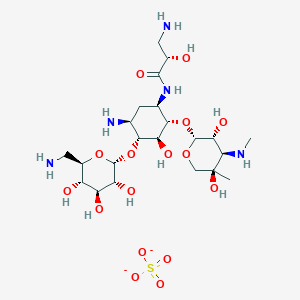

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXRHRXGIWOVDQ-MGAUJLSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67814-76-0, 393574-17-9 | |

| Record name | D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67814-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isepamicin monosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISEPAMICIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isepamicin Sulfate: A Technical Guide to its Mechanism of Action on Bacterial Ribosomes

Executive Summary: Isepamicin Sulfate is a potent, semi-synthetic aminoglycoside antibiotic with broad-spectrum bactericidal activity, particularly against Gram-negative pathogens, including strains resistant to other aminoglycosides like amikacin and gentamicin.[1][2] Its efficacy stems from its targeted disruption of bacterial protein synthesis. Like other aminoglycosides, Isepamicin binds with high affinity to the 30S subunit of the bacterial ribosome.[1][3] This interaction occurs at the aminoacyl-tRNA acceptor site (A-site) and induces a conformational change that impairs the ribosome's proofreading ability.[4] The result is a significant increase in the misreading of the mRNA codon, leading to the synthesis of aberrant, non-functional, or truncated proteins.[1][4] These faulty proteins can compromise the integrity of the bacterial cell membrane, ultimately causing cell death.[1][5] Furthermore, Isepamicin impedes the translocation of peptidyl-tRNA, further halting protein synthesis.[3] A key clinical advantage of Isepamicin is its structural modification, which renders it a poor substrate for many aminoglycoside-modifying enzymes, a common mechanism of bacterial resistance.[1] This guide provides an in-depth examination of these molecular mechanisms, supported by quantitative data and experimental methodologies.

The Bacterial Ribosome: The Primary Target

The bacterial 70S ribosome, the cellular machinery for protein synthesis, is a primary target for many clinically vital antibiotics.[6][7] It is composed of two subunits: the large 50S subunit and the small 30S subunit.[6] Isepamicin's activity is directed at the 30S subunit, which plays a crucial role in the decoding of genetic information from mRNA.[3][8] The decoding center, also known as the A-site, is a highly conserved region within the 16S ribosomal RNA (rRNA) of the 30S subunit.[9][10] This site is responsible for binding the incoming aminoacyl-tRNA that matches the mRNA codon, ensuring the fidelity of translation.[10] By targeting this critical functional center, aminoglycosides like Isepamicin effectively disrupt the entire process of protein synthesis.[11]

graph TD {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10];

}

Signaling pathway of Isepamicin-induced protein miscoding leading to bacterial cell death.

Inhibition of Translocation and Ribosome Recycling

In addition to causing miscoding, aminoglycosides inhibit the translocation step of elongation.[3][12] Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, freeing the A-site for the next codon. By binding to the decoding center, Isepamicin restricts the necessary conformational changes of the 30S subunit, thereby impeding this movement and stalling protein synthesis.[3][8]

Furthermore, some aminoglycosides possess a secondary binding site on helix 69 (H69) of the 23S rRNA in the 50S subunit.[6][12] This interaction is crucial for inhibiting ribosome recycling, the process where the ribosome is disassembled from the mRNA after translation termination.[12] By stabilizing the intersubunit bridge, the antibiotic prevents the action of Ribosome Recycling Factor (RRF), effectively trapping ribosomes in an inactive state and depleting the pool of available ribosomes for new rounds of translation.[12]

Quantitative Analysis of Aminoglycoside-Ribosome Interactions

Parameter Isepamicin Gentamicin Paromomycin Amikacin Reference Class Aminoglycoside Aminoglycoside Aminoglycoside Aminoglycoside [1][9] Primary Target 30S A-Site (h44) 30S A-Site (h44) 30S A-Site (h44) 30S A-Site (h44) [9][13] Binding Affinity (Kd) Not specified ~1.7 µM ~0.2 µM Not specified [14] Clinical Breakpoints (mg/L) ≤8 (Susceptible), 16 (Intermediate) Not specified Not specified Not specified [2] Proposed Trough Conc. (mg/L) <5 Not specified Not specified Not specified [2] Proposed Peak Conc. (mg/L) >40 Not specified Not specified Not specified [2]

Note: Binding affinity data is from studies on E. coli ribosomes and may vary between bacterial species. Clinical data provides context for therapeutic concentrations.

Key Experimental Protocols

The elucidation of Isepamicin's mechanism of action relies on a combination of structural biology, biochemical assays, and microbiological testing. Below are methodologies for key experiments.

Protocol: Structural Analysis via X-ray Crystallography

This method provides atomic-level resolution of the antibiotic bound to its ribosomal target.

-

Ribosome Purification: Isolate and purify 70S ribosomes or 30S ribosomal subunits from a bacterial source (e.g., Thermus thermophilus or Escherichia coli).

-

Crystallization: Grow high-quality crystals of the ribosomal subunits under specific buffer and temperature conditions.[15]

-

Complex Formation: Prepare the antibiotic-ribosome complex by soaking the pre-formed crystals in a cryo-protectant solution containing a saturating concentration of this compound.[15]

-

Data Collection: Flash-freeze the soaked crystals in liquid nitrogen. Collect X-ray diffraction data using a synchrotron beamline.[15]

-

Structure Determination: Process the diffraction data and solve the electron density map. Refine the atomic model of the ribosome-Isepamicin complex to visualize the precise interactions between the drug and the rRNA nucleotides.[15]

Experimental workflow for determining the structure of Isepamicin bound to the 30S ribosomal subunit.

Protocol: In Vitro Translation Inhibition (Toeprinting Assay)

This biochemical assay measures the ability of an antibiotic to inhibit specific steps of translation, such as translocation.

-

Complex Formation: Form a pre-translocation complex (PRE) by incubating programmed ribosomes (e.g., from E. coli) with a specific mRNA template, an initiator tRNA (tRNAfMet) in the P-site, and an aminoacyl-tRNA (N-acetyl-Phe-tRNAPhe) in the A-site.[12]

-

Inhibition Reaction: Initiate translocation by adding elongation factor G (EF-G) and GTP. Run parallel reactions with varying concentrations of this compound.[12]

-

Primer Extension: Add a radiolabeled DNA primer that is complementary to a downstream sequence on the mRNA. Use reverse transcriptase to synthesize cDNA. The enzyme will stop when it encounters the leading edge of the ribosome, creating a "toeprint".[12]

-

Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis and visualize using autoradiography. The position and intensity of the toeprint bands indicate the location of the ribosome and the extent of translocation inhibition.[12]

Protocol: Ribosome Recycling Assay

This assay specifically measures the inhibition of the final stage of translation.

-

Post-Termination Complex Formation: Incubate ribosomes with an mRNA template and a 3'-radiolabeled tRNA to form a stable complex mimicking a ribosome stalled at a stop codon.[12]

-

Recycling Reaction: Initiate ribosome recycling by diluting the complex into a buffer containing Ribosome Recycling Factor (RRF), Elongation Factor G (EF-G), Initiation Factor 3 (IF3), and GTP. Include varying concentrations of Isepamicin in parallel reactions.[12]

-

Separation: Use a double-membrane filtration method to separate the released, radiolabeled tRNA from the ribosome-bound tRNA.[12]

-

Quantification: Quantify the radioactivity in the filtrate (released tRNA) and on the filter (bound tRNA) using a scintillation counter. Calculate the percentage of inhibition based on the amount of tRNA released in the presence of Isepamicin compared to the control.[12]

Conclusion

The mechanism of action of this compound is a robust and multifaceted process centered on the high-affinity binding to the bacterial 30S ribosomal subunit's A-site. This interaction triggers a cascade of events, including the profound disruption of translational accuracy, the inhibition of ribosomal translocation, and the potential blockage of ribosome recycling. The resulting synthesis of toxic, aberrant proteins leads to rapid, bactericidal activity. Isepamicin's efficacy, particularly against resistant pathogens, is enhanced by its chemical structure, which protects it from enzymatic inactivation. A thorough understanding of these intricate molecular interactions is paramount for overcoming antibiotic resistance and guiding the development of next-generation therapeutics that target the bacterial ribosome.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 9. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

Isepamicin: A Technical Guide to a Semi-Synthetic Aminoglycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, including strains resistant to other aminoglycosides.[2][3] This technical guide provides an in-depth overview of isepamicin, including its synthesis, mechanism of action, antimicrobial spectrum, and clinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Isepamicin, also known as Sch 21420 or 1-N-HAPA-gentamicin B, is a significant advancement in the aminoglycoside class of antibiotics.[4] Developed to overcome resistance mechanisms that inactivate other aminoglycosides, isepamicin demonstrates stability against many aminoglycoside-modifying enzymes.[4][5] Its primary clinical indications include severe systemic infections such as septicemia, pneumonia, and complicated urinary tract infections.[2] The World Health Organization has classified it as a Critically Important Antimicrobial for human medicine.[6]

Synthesis of Isepamicin

Isepamicin is synthesized from gentamicin B through a semi-synthetic process. The core of this process involves the acylation of the 1-amino group of the deoxystreptamine ring of gentamicin B.

General Synthetic Scheme

A common method for the synthesis of isepamicin involves the following key steps:

-

Protection of Amino Groups: The 3 and 6' amino groups of gentamicin B are selectively protected. One method utilizes zinc pivalate to form a complex, followed by reaction with benzyloxycarbonyloxysuccinimide.

-

Acylation: The unprotected 1-amino group is then acylated with an N-substituted isoserine compound.

-

Deprotection: The protecting groups are removed to yield isepamicin.

Another patented method involves the interaction of gentamicin B with N-tert-butyroxycarbonyloxy-phthalimide to obtain 3,6'-di-N-tert-butoxycarbonyl-gentamicin B. This is followed by the addition of N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy) succinimide. The final steps involve hydrogenation in the presence of a palladium catalyst and treatment with trifluoroacetic acid to yield isepamicin.[7]

A more recent patented method describes the following steps:

-

Gentamicin B is used as the starting material and is protected with trimethylsilyl ethoxycarbonyl chloride.

-

The intermediate then reacts with N,N-dicyclohexylamine and is coupled with N-phthalic anhydride-(S)-isoserine.

-

The resulting product is de-protected and acidified with sulfuric acid to obtain the crude product, which is then recrystallized to yield isepamicin sulfate.[8]

Mechanism of Action

Similar to other aminoglycosides, isepamicin's mechanism of action involves the inhibition of bacterial protein synthesis.[2] This process is initiated by the binding of isepamicin to the 30S ribosomal subunit of bacteria.[2][9] This binding event interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins.[2] The accumulation of these aberrant proteins disrupts the bacterial cell membrane, ultimately resulting in cell death.[2]

A key feature of isepamicin is its ability to evade many of the common aminoglycoside-modifying enzymes that confer resistance to other drugs in this class.[2]

References

- 1. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Isepamicin | C22H43N5O12 | CID 3037209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isepamicin - Wikipedia [en.wikipedia.org]

- 7. JP2004043481A - Method for producing isepamicin - Google Patents [patents.google.com]

- 8. CN105254688A - Preparation method of this compound (I) - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

Isepamicin Sulfate: A Technical Guide to its Spectrum of Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin, a semi-synthetic aminoglycoside derived from gentamicin B, demonstrates potent in vitro activity against a wide spectrum of clinically significant Gram-negative bacteria.[1][2] Its notable stability against many aminoglycoside-modifying enzymes (AMEs) allows it to retain efficacy against strains resistant to other aminoglycosides like gentamicin and tobramycin.[1][2] This technical guide provides an in-depth analysis of Isepamicin Sulfate's antimicrobial spectrum, focusing on quantitative susceptibility data, detailed experimental protocols for its evaluation, and the molecular basis of its activity.

Introduction

This compound is an aminoglycoside antibiotic recognized for its broad-spectrum efficacy, particularly against Gram-negative pathogens.[3] It is structurally similar to amikacin and is valued for its resistance to enzymatic inactivation, a common mechanism of resistance to other aminoglycosides.[1][2] This attribute makes Isepamicin a crucial agent in treating severe nosocomial infections, including septicemia, pneumonia, and complicated urinary tract infections, often caused by multidrug-resistant bacteria.[3]

Mechanism of Action

The primary mechanism of action for Isepamicin, like other aminoglycosides, involves the inhibition of bacterial protein synthesis. The molecule binds to the A-site on the 16S rRNA of the bacterial 30S ribosomal subunit.[1][3] This interaction leads to several downstream effects that are ultimately bactericidal:

-

Interference with the initiation complex: It disrupts the formation of the translation initiation complex.[3]

-

mRNA misreading: The binding of Isepamicin causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3]

-

Production of aberrant proteins: The synthesis of non-functional or truncated proteins disrupts essential cellular processes, including cell membrane integrity, leading to bacterial cell death.[3]

Figure 1: Mechanism of action of this compound.

In Vitro Spectrum of Activity

Isepamicin has demonstrated significant in vitro activity against a broad range of Gram-negative bacteria. Its potency is often comparable or superior to other aminoglycosides, particularly against strains producing aminoglycoside-modifying enzymes.

Enterobacteriaceae

Isepamicin is highly active against most members of the Enterobacteriaceae family. This includes common pathogens such as Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Serratia marcescens, Proteus mirabilis, Morganella morganii, and Citrobacter freundii.[4][5] Notably, it retains activity against many extended-spectrum β-lactamase (ESBL) and AmpC β-lactamase-producing isolates.

Table 1: In Vitro Activity of Isepamicin and Comparators Against Enterobacteriaceae

| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |

| Enterobacteriaceae (154) | Isepamicin | - | Lowest among tested | - | [6] |

| Amikacin | - | - | - | [6] | |

| Gentamicin | - | - | - | [6] | |

| Tobramycin | - | - | - | [6] | |

| Escherichia coli (31) | Isepamicin | 2 | 4 | 100 | [4] |

| Amikacin | 2 | 4 | 100 | [4] | |

| Gentamicin | 0.5 | 1 | 96.8 | [4] | |

| Tobramycin | 0.5 | 1 | 93.5 | [4] | |

| Klebsiella pneumoniae (31) | Isepamicin | 2 | 8 | 93.5 | [4] |

| Amikacin | 2 | 8 | 93.5 | [4] | |

| Gentamicin | 1 | >128 | 74.2 | [4] | |

| Tobramycin | 1 | 128 | 77.4 | [4] | |

| Enterobacter cloacae (30) | Isepamicin | 2 | 4 | 96.7 | [4] |

| Amikacin | 2 | 4 | 96.7 | [4] | |

| Gentamicin | 1 | 64 | 86.7 | [4] | |

| Tobramycin | 1 | 8 | 93.3 | [4] | |

| Serratia marcescens (31) | Isepamicin | 4 | 8 | 93.5 | [4] |

| Amikacin | 4 | 8 | 93.5 | [4] | |

| Gentamicin | 2 | 8 | 90.3 | [4] | |

| Tobramycin | 2 | 8 | 90.3 | [4] | |

| Morganella morganii (21) | Isepamicin | 1 | 2 | 100 | [4] |

| Amikacin | 1 | 2 | 100 | [4] | |

| Gentamicin | 2 | 4 | 100 | [4] | |

| Tobramycin | 1 | 2 | 100 | [4] | |

| Citrobacter freundii (10) | Isepamicin | 2 | 4 | 100 | [4] |

| Amikacin | 2 | 4 | 100 | [4] | |

| Gentamicin | 0.5 | 1 | 100 | [4] | |

| Tobramycin | 0.5 | 1 | 100 | [4] |

Non-Fermentative Gram-negative Bacilli

Isepamicin also exhibits good activity against many non-fermentative Gram-negative bacilli, which are often responsible for opportunistic and nosocomial infections. This includes activity against Pseudomonas aeruginosa and Acinetobacter species.

Table 2: In Vitro Activity of Isepamicin and Comparators Against Non-Fermentative Gram-negative Bacilli

| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |

| Non-fermenters (93) | Isepamicin | - | Lowest among tested | 76.3 | [6] |

| Amikacin | - | - | 72.1 | [6] | |

| Gentamicin | - | - | 59.1 | [6] | |

| Tobramycin | - | - | 61.3 | [6] | |

| Pseudomonas aeruginosa (31) | Isepamicin | 4 | 16 | 80.6 | [4] |

| Amikacin | 4 | 16 | 77.4 | [4] | |

| Gentamicin | 2 | 128 | 67.7 | [4] | |

| Tobramycin | 1 | 16 | 77.4 | [4] | |

| Acinetobacter baumannii (31) | Isepamicin | 4 | 32 | 64.5 | [4] |

| Amikacin | 8 | 64 | 58.1 | [4] | |

| Gentamicin | 8 | >128 | 45.2 | [4] | |

| Tobramycin | 8 | >128 | 41.9 | [4] |

Experimental Protocols

The determination of Isepamicin's in vitro activity is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods, such as broth microdilution and agar dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Isepamicin Dilutions: a. Prepare a stock solution of this compound. b. Perform serial twofold dilutions of Isepamicin in CAMHB in the wells of the microtiter plate to achieve the desired concentration range.

-

Inoculation and Incubation: a. Inoculate each well (containing 100 µL of the diluted antibiotic) with 10 µL of the prepared inoculum. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of Isepamicin at which there is no visible growth.

Figure 2: Broth microdilution workflow.

Agar Dilution Method

This reference method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Inoculum replicating apparatus (optional)

Procedure:

-

Preparation of Antibiotic-Containing Plates: a. Prepare serial twofold dilutions of Isepamicin. b. Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C). c. Pour the mixture into sterile petri dishes and allow them to solidify. d. Prepare a control plate with no antibiotic.

-

Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Further dilute to achieve a final concentration of approximately 10⁷ CFU/mL.

-

Inoculation and Incubation: a. Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates, delivering about 10⁴ CFU per spot. b. Allow the inoculum spots to dry before inverting the plates. c. Incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: a. The MIC is the lowest concentration of Isepamicin that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation spot is disregarded.

Resistance Mechanisms

The primary mechanism of resistance to aminoglycosides in Gram-negative bacteria is enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). These enzymes, which include acetyltransferases (AAC), phosphotransferases (APH), and nucleotidyltransferases (ANT), alter the structure of the aminoglycoside, preventing it from binding to the ribosome. Isepamicin's structure provides it with stability against many of these enzymes, particularly certain acetyltransferases that inactivate other aminoglycosides. However, resistance can still emerge through the acquisition of genes encoding other AMEs or through alterations in the bacterial cell wall that reduce drug permeability.

Conclusion

This compound remains a potent antimicrobial agent against a wide array of Gram-negative bacteria, including multidrug-resistant isolates. Its stability against common aminoglycoside-modifying enzymes provides a key advantage in clinical settings where resistance to other aminoglycosides is prevalent. Standardized susceptibility testing methodologies, such as broth microdilution and agar dilution, are essential for accurately determining its in vitro efficacy and guiding appropriate therapeutic use. Continued surveillance of Isepamicin's activity is crucial for monitoring resistance trends and preserving its clinical utility.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]

- 3. Agar dilution - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of Isepamicin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial activity of Isepamicin Sulfate, a semi-synthetic aminoglycoside antibiotic. The document compiles quantitative data on its efficacy against a range of clinically relevant bacteria, details the experimental protocols used for these assessments, and visualizes the underlying scientific workflows.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The molecule binds to the 30S ribosomal subunit, which interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template.[1] This leads to the production of non-functional or toxic proteins, disruption of the bacterial cell membrane, and ultimately, cell death.[1] A key advantage of Isepamicin is its stability against many aminoglycoside-modifying enzymes, which confers activity against strains resistant to other aminoglycosides like gentamicin and amikacin.[2]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for Isepamicin against a variety of Gram-positive and Gram-negative clinical isolates.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| Escherichia coli | 3401 | - | - | 99.9 | [3] |

| Klebsiella pneumoniae | 1040 | - | - | 95.3 | [3] |

| Pseudomonas aeruginosa | - | - | 7.8 | - | [4] |

| Acinetobacter spp. | - | - | 7.2 | - | [4] |

| Enterobacteriaceae (overall) | 154 | - | Lowest of tested aminoglycosides | 96.1 | [5] |

| Enterobacteriaceae (overall) | 6296 | - | - | 96.9 | [3] |

| Non-fermentative Gram-negative bacilli | 93 | - | Lowest of tested aminoglycosides | 76.3 | [5] |

| Enterobacter cloacae | 30 | - | - | - | [5] |

| Serratia marcescens | 31 | - | - | - | [5] |

| Morganella morganii | 21 | - | - | - | [5] |

| Citrobacter freundii | 10 | - | - | - | [5] |

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| Staphylococcus aureus | - | - | 0.5 - 6.9 | - | [4] |

Note: Data is compiled from various studies and methodologies may differ. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. A hyphen (-) indicates that the data was not available in the cited sources.

Experimental Protocols

The following sections detail the generalized methodologies for key in vitro experiments used to evaluate the antibacterial activity of this compound. These protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and common practices described in the scientific literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using standardized dilution methods.

Protocol: Broth Microdilution Method (based on CLSI guidelines)

-

Preparation of Isepamicin Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

For quality control, a reference strain, such as Staphylococcus aureus ATCC 29213, is typically included.[1]

Time-Kill Kinetic Assays

Time-kill assays provide information on the rate of bactericidal activity of an antibiotic.

Protocol: Time-Kill Curve Analysis

-

Bacterial Culture Preparation: A logarithmic phase culture of the test bacterium is prepared in a suitable broth medium.

-

Exposure to Isepamicin: The bacterial culture is diluted to a standardized starting inoculum (e.g., 10⁵ - 10⁶ CFU/mL) in flasks containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control flask without the antibiotic is also included.

-

Sampling and Viable Cell Counts: At predefined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each flask. Serial dilutions of these aliquots are plated on nutrient agar.

-

Incubation and Colony Counting: The agar plates are incubated for 18-24 hours at 37°C, after which the number of colonies is counted.

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Protocol: PAE Determination

-

Exposure to Isepamicin: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1 hour) at 37°C.

-

Removal of Antibiotic: The antibiotic is rapidly removed from the culture. This can be achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.

-

Monitoring of Bacterial Regrowth: The diluted culture is then incubated, and the number of viable bacteria (CFU/mL) is determined at regular intervals until the turbidity of the culture reaches a predefined level. A control culture, not exposed to the antibiotic, is treated in the same manner.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1-log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the mechanism of action of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Workflow for Time-Kill Kinetic Assay.

Caption: Mechanism of Action of this compound.

References

- 1. In Vitro Activities of Isepamicin, Other Aminoglycosides, and Capreomycin against Clinical Isolates of Rapidly Growing Mycobacteria in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Antimicrobial Susceptibility to Isepamicin of 6,296 Enterobacteriaceae Clinical Isolates Collected at a Tertiary Care University Hospital in Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of Isepamicin Sulfate: A Pharmacokinetic and Pharmacodynamic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Isepamicin Sulfate, an aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria. The following sections detail its mechanism of action, summarize key quantitative data from various preclinical models, and outline the experimental protocols used to generate this data.

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 30S ribosomal subunit. Isepamicin binds to the A-site of the 16S rRNA within the 30S subunit, which interferes with the accurate recognition of the mRNA codon by the aminoacyl-tRNA. This leads to the misreading of the genetic code and the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in various animal models have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following tables summarize key pharmacokinetic parameters in different preclinical species.

Table 1: Single-Dose Pharmacokinetic Parameters of Isepamicin in Dogs

| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | T½ (h) | AUC (µg·h/mL) |

| 6.25 | IM | 20.3 | 0.5 | 1.8 | 58.4 |

| 25 | IM | 85.2 | 0.5 | 2.1 | 245 |

| 100 | IM | 310 | 1.0 | 2.3 | 1020 |

| 6.25 | IV | 45.1 | 0.08 | 1.9 | 60.2 |

| 25 | IV | 185 | 0.08 | 2.0 | 250 |

| 100 | IV | 750 | 0.08 | 2.2 | 1150 |

Table 2: Pharmacokinetic Parameters of Isepamicin in Rats

| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | T½ (h) |

| 20 | IM | 45.6 | 0.25 | 1.5 |

| 40 | IM | 98.2 | 0.5 | 1.6 |

Isepamicin exhibits dose-proportional pharmacokinetics. It is minimally bound to plasma proteins and is primarily eliminated unchanged through renal excretion.

Pharmacodynamics in Preclinical Models

The pharmacodynamic properties of Isepamicin have been evaluated in various in vitro and in vivo models to establish its antibacterial efficacy.

In Vitro Susceptibility

Isepamicin demonstrates potent activity against a wide range of Gram-negative pathogens. The minimum inhibitory concentrations (MICs) for various clinical isolates are summarized below.

Table 3: In Vitro Activity of Isepamicin Against Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.5 | 2 |

| Klebsiella pneumoniae | 1 | 4 |

| Enterobacter cloacae | 1 | 8 |

| Serratia marcescens | 2 | 8 |

| Proteus mirabilis | 1 | 4 |

| Pseudomonas aeruginosa | 4 | 16 |

In Vivo Efficacy

The in vivo efficacy of Isepamicin has been demonstrated in various infection models, with the neutropenic murine thigh infection model being a key tool for characterizing its pharmacodynamic properties.

Table 4: In Vivo Post-Antibiotic Effect (PAE) of Isepamicin in a Neutropenic Murine Thigh Infection Model

| Organism | Dose (mg/kg) | PAE (h) |

| Escherichia coli | 10 | 3.5 |

| Pseudomonas aeruginosa | 30 | 4.2 |

| Staphylococcus aureus | 20 | 5.1 |

Isepamicin exhibits a prolonged post-antibiotic effect, which supports less frequent dosing intervals. Its bactericidal activity is concentration-dependent, a characteristic feature of aminoglycosides.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical data. The following sections outline the protocols for key pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of this compound in a rodent model.

Animals: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g). Animals are acclimatized for at least one week before the experiment.

Drug Formulation: this compound is dissolved in sterile saline or phosphate-buffered saline (PBS) to the desired concentrations.

Dosing:

-

Intravenous (IV): Administered as a bolus via the tail vein.

-

Intramuscular (IM): Injected into the thigh muscle.

-

Subcutaneous (SC): Injected under the skin of the back.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing from the retro-orbital plexus or tail vein into heparinized tubes.

Sample Processing: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

Drug Analysis: Plasma concentrations of Isepamicin are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a microbiological assay using a susceptible bacterial strain.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, T½, AUC) are calculated using non-compartmental analysis.

Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy and pharmacodynamics of this compound.

Animals: Female Swiss albino mice (20-25 g).

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection).

Infection: A bacterial suspension of the test organism (e.g., Pseudomonas aeruginosa) is injected into the thigh muscle of each mouse.

Treatment: this compound is administered at various doses and schedules starting two hours post-infection.

Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate on appropriate agar plates.

Data Analysis: The efficacy is determined by the reduction in bacterial count (log10 CFU/thigh) compared to untreated controls. Pharmacodynamic parameters such as the Cmax/MIC and AUC/MIC ratios required for bacteriostatic and bactericidal effects are determined.

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate.

Table 5: Acute Toxicity (LD50) of this compound in Preclinical Models

| Species | Route | LD50 (mg/kg) |

| Mouse | IV | 235 |

| IM | 2570 | |

| SC | 3320 | |

| Oral | >5000 | |

| Rat | IV | 482 |

| IM | 2099 | |

| SC | 3421 | |

| Oral | >5000 | |

| Dog | IV | >100 |

| IM | >400 |

Subacute toxicity studies in dogs have shown that at high doses, Isepamicin can induce renal toxicity, a known class effect of aminoglycosides. However, comparative studies suggest that Isepamicin has a favorable safety profile compared to other aminoglycosides.

Conclusion

The preclinical data for this compound demonstrate a potent, concentration-dependent bactericidal activity against a broad spectrum of Gram-negative bacteria. Its pharmacokinetic profile is characterized by dose-proportionality and primary renal elimination. The prolonged post-antibiotic effect observed in vivo supports less frequent dosing regimens. These findings from preclinical models have been instrumental in guiding the clinical development and establishing the therapeutic potential of this compound in the treatment of serious bacterial infections.

Isepamicin Sulfate in Aqueous Solutions: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of isepamicin sulfate in aqueous solutions, detailing potential degradation pathways and the experimental protocols used for its assessment. Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B, effective against a broad spectrum of Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] Understanding its stability is crucial for the development of safe and effective pharmaceutical formulations.

Factors Influencing the Stability of this compound

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. As with other aminoglycosides, isepamicin is generally more stable in acidic to neutral conditions. Alkaline environments can promote degradation. Elevated temperatures are known to accelerate the degradation process, while exposure to light may lead to photodegradation.[3]

Quantitative Stability Data

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[4][5] The goal is to achieve a degradation level of approximately 5-20% to identify potential degradation products.[6]

While specific quantitative data for this compound from publicly available peer-reviewed literature is limited, the following table summarizes the typical conditions used in forced degradation studies for aminoglycoside antibiotics.

| Stress Condition | Reagent/Condition | Typical Duration | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Up to 7 days | To investigate degradation in acidic environments.[7] |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Up to 7 days | To investigate degradation in alkaline environments.[7] |

| Oxidative Degradation | 3% to 30% H₂O₂ | 48 hours to 7 days | To assess susceptibility to oxidation.[5] |

| Thermal Degradation | 40°C to 80°C | Up to 7 days | To evaluate the effect of heat on stability.[6] |

| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) | Variable | To determine light sensitivity.[6] |

Potential Degradation Pathways

The primary degradation pathway for aminoglycosides like isepamicin in aqueous solutions is the hydrolysis of the glycosidic bonds linking the amino sugar rings. This can be catalyzed by both acidic and basic conditions. Oxidation of the amino and hydroxyl groups on the molecule is another potential degradation route.

Below is a conceptual diagram illustrating the potential degradation pathways of isepamicin under various stress conditions.

Caption: Conceptual diagram of this compound degradation pathways.

Experimental Protocols for Stability Assessment

The stability of this compound is typically evaluated using a stability-indicating high-performance liquid chromatography (HPLC) method.[8] Such methods are crucial for separating the intact drug from its degradation products, process impurities, and excipients.[5]

Key Steps in a Forced Degradation Study:

-

Sample Preparation: A solution of this compound at a known concentration (e.g., 1 mg/mL) is prepared in an appropriate aqueous medium.[6]

-

Stress Application: The sample solutions are subjected to the stress conditions outlined in the table above. For hydrolytic studies, the reactions are often carried out at room temperature or elevated temperatures (50-60°C) if no degradation is observed at ambient temperature.[6] The reactions are terminated by neutralization.

-

Chromatographic Analysis: The stressed samples are analyzed by a validated HPLC method. Several HPLC methods have been developed for the determination of isepamicin, often involving reversed-phase columns and detectors like evaporative light scattering detectors (ELSD) or post-column derivatization with agents like o-phthalaldehyde for spectrofluorometric detection.[9][10]

-

Method Validation: The analytical method must be validated to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and the limits of detection and quantification.[5]

Below is a diagram illustrating a typical experimental workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. youtube.com [youtube.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. High-performance liquid chromatographic determination of isepamicin in plasma, urine and dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of this compound and related compounds by high performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Bacterial Defenses: A Technical Guide to Isepamicin Sulfate Resistance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular mechanisms underpinning bacterial resistance to Isepamicin Sulfate, a potent aminoglycoside antibiotic. As multidrug-resistant pathogens continue to emerge, a comprehensive understanding of these resistance strategies is paramount for the development of novel therapeutics and the preservation of existing antibiotic efficacy. This document provides a detailed overview of the primary resistance pathways, quantitative data on resistance levels, and explicit experimental protocols for their investigation.

Executive Summary

Bacterial resistance to this compound is a multifaceted phenomenon predominantly driven by three key molecular mechanisms:

-

Enzymatic Modification: The most prevalent strategy involves the enzymatic inactivation of Isepamicin by aminoglycoside-modifying enzymes (AMEs). These enzymes, broadly classified as aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs), chemically alter the antibiotic, preventing its binding to the ribosomal target.

-

Target Site Alteration: Bacteria can develop resistance by modifying the binding site of Isepamicin on the 30S ribosomal subunit. This is primarily achieved through the methylation of specific nucleotides in the 16S rRNA, a reaction catalyzed by 16S rRNA methyltransferases. This modification sterically hinders the antibiotic's interaction with its target.

-

Efflux Pumps: Active efflux of Isepamicin from the bacterial cell, mediated by membrane-bound transporter proteins, serves as another mechanism of resistance. These pumps effectively reduce the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target in sufficient quantities to exert its bactericidal effect.

This guide will delve into the specifics of each of these mechanisms, providing the necessary technical details for researchers in the field.

Enzymatic Modification of Isepamicin

The enzymatic modification of Isepamicin is a primary driver of clinical resistance. A variety of AMEs have been identified that can inactivate this antibiotic.

Aminoglycoside Acetyltransferases (AACs)

AAC enzymes catalyze the acetyl-CoA-dependent acetylation of amine groups on the Isepamicin molecule. The AAC(6') family of enzymes is particularly significant in conferring resistance to Isepamicin.[1][2]

Aminoglycoside Phosphotransferases (APHs)

APH enzymes transfer a phosphate group from ATP to hydroxyl groups on the antibiotic. While less common for Isepamicin compared to other aminoglycosides, certain APH enzymes can contribute to reduced susceptibility.

Aminoglycoside Nucleotidyltransferases (ANTs)

ANT enzymes transfer a nucleotide monophosphate (typically from ATP) to hydroxyl groups of Isepamicin.

Table 1: Impact of Aminoglycoside-Modifying Enzymes on Isepamicin MIC

| Enzyme Class | Specific Enzyme | Bacterial Species (Example) | Fold Increase in MIC (Approximate) | Reference |

| AAC | AAC(6')-Ib | Escherichia coli | 8 - 64 | [3] |

| AAC | AAC(6')-Im | Enterococcus faecium | 4 - 64 | [4] |

| Bifunctional | AAC(6')-Ie/APH(2")-Ia | Staphylococcus aureus | >32 | [4] |

Target Site Alteration: 16S rRNA Methylation

A significant and increasingly prevalent mechanism of high-level resistance to Isepamicin is the post-transcriptional methylation of the 16S rRNA component of the 30S ribosomal subunit.[3] This modification is carried out by plasmid-mediated 16S rRNA methyltransferases.

The most clinically important methyltransferases, such as ArmA, RmtB, and RmtC, methylate the N7 position of the G1405 residue or the N1 position of the A1408 residue in the A-site of the 16S rRNA.[2][5] This methylation creates a steric hindrance that dramatically reduces the binding affinity of Isepamicin and other aminoglycosides.

Table 2: Impact of 16S rRNA Methyltransferases on Isepamicin MIC

| Methyltransferase | Target Nucleotide | Bacterial Species (Example) | Isepamicin MIC (µg/mL) | Reference |

| ArmA | G1405 | Klebsiella pneumoniae | ≥256 | [2][5] |

| RmtB | G1405 | Escherichia coli | ≥256 | [2] |

| RmtC | G1405 | Proteus mirabilis | ≥256 | [2] |

| NpmA | A1408 | Escherichia coli | >256 | [6][7] |

Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics like Isepamicin.[4][8] The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, can contribute to intrinsic and acquired resistance to aminoglycosides.[9][10][11] Overexpression of these pumps can lead to a clinically significant increase in the Minimum Inhibitory Concentration (MIC) of Isepamicin.

Table 3: Impact of Efflux Pumps on Isepamicin MIC

| Efflux Pump System | Bacterial Species (Example) | Fold Increase in MIC (Approximate) | Reference |

| AcrAB-TolC | Escherichia coli | 2 - 10 | [1][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of Isepamicin resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

-

Preparation of Isepamicin Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 1024 µg/mL. Filter-sterilize the solution.

-

Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the Isepamicin stock solution in a 96-well microtiter plate using CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

Inoculation: Dilute the standardized bacterial inoculum 1:100 in CAMHB and add 50 µL to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Isepamicin that completely inhibits visible bacterial growth.

Assay for Aminoglycoside-Modifying Enzyme (AME) Activity

Protocol (based on Thin-Layer Chromatography - TLC):

-

Preparation of Cell-Free Extract: Grow the bacterial strain of interest to mid-log phase, harvest the cells by centrifugation, and resuspend in a lysis buffer. Lyse the cells by sonication or enzymatic digestion and clarify the lysate by centrifugation to obtain a cell-free extract.

-

Enzymatic Reaction: In a microcentrifuge tube, combine the cell-free extract, Isepamicin, and the appropriate cofactor (Acetyl-CoA for AACs, ATP for APHs and ANTs) in a suitable reaction buffer. Incubate the reaction mixture at 37°C for 1-2 hours.

-

TLC Analysis: Spot the reaction mixture onto a silica gel TLC plate. Develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:ammonia).

-

Visualization: Visualize the separated compounds by staining with ninhydrin, which reacts with the amino groups of Isepamicin. A shift in the retention factor (Rf) of Isepamicin in the presence of the cell-free extract and cofactor indicates enzymatic modification.

Detection of 16S rRNA Methylation

Protocol (based on PCR and Sequencing):

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

-

PCR Amplification of 16S rRNA Methyltransferase Genes: Design primers specific for known 16S rRNA methyltransferase genes (e.g., armA, rmtB, rmtC). Perform PCR using the extracted genomic DNA as a template.

-

Agarose Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size.

-

DNA Sequencing: Purify the PCR product and perform Sanger sequencing to confirm the identity of the 16S rRNA methyltransferase gene.

-

Bisulfite Sequencing (for direct detection of methylation): a. Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. b. Amplify the 16S rRNA gene from the bisulfite-treated DNA using specific primers. c. Sequence the PCR product and compare it to the sequence from untreated DNA to identify methylated cytosine residues.

Visualizing Resistance Mechanisms

The following diagrams illustrate the key molecular pathways of Isepamicin resistance.

Caption: Enzymatic inactivation of Isepamicin by AMEs.

Caption: Target site modification via 16S rRNA methylation.

Caption: Active efflux of Isepamicin from the bacterial cell.

Conclusion

The molecular basis of bacterial resistance to this compound is complex and involves a combination of enzymatic inactivation, target site modification, and active efflux. A thorough understanding of these mechanisms is crucial for the development of effective strategies to combat the growing threat of antibiotic resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery and development. Continuous surveillance and investigation into these and emerging resistance mechanisms will be essential to ensure the continued clinical utility of Isepamicin and other vital aminoglycoside antibiotics.

References

- 1. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics and quantitative contribution of the aminoglycoside 6′-N-acetyltransferase type Ib to amikacin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6’)-Im [microbialcell.com]

- 5. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Development of 6′-N-Acylated Isepamicin Analogs with Improved Antibacterial Activity against Isepamicin-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the role of TolC in multidrug efflux: the function and assembly of AcrAB-TolC tolerate significant depletion of intracellular TolC protein [pubmed.ncbi.nlm.nih.gov]

- 10. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the AcrAB-TolC Complex Assembly Process Learned from Competition Studies [mdpi.com]

Isepamicin Sulfate: A Technical Guide to its Antimicrobial Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin Sulfate is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, including strains resistant to other aminoglycosides.[2][3] This technical guide provides an in-depth characterization of the antimicrobial properties of this compound, focusing on its mechanism of action, in vitro activity, and resistance profile. Detailed experimental protocols for key assessment methods are also provided to support further research and development.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. The primary target is the bacterial 30S ribosomal subunit.[4] Isepamicin binds with high affinity to the A-site on the 16S ribosomal RNA of this subunit.[4] This binding event interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template.[4] The consequence is the production of non-functional or aberrant proteins, which leads to disruption of the bacterial cell membrane and ultimately, cell death.[4] A key advantage of Isepamicin is its stability against many aminoglycoside-modifying enzymes (AMEs) that confer resistance to other members of this antibiotic class.[4]

Figure 1: Mechanism of action of this compound.

In Vitro Antimicrobial Activity

Isepamicin demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens. Its efficacy is often comparable or superior to other aminoglycosides like amikacin, gentamicin, and tobramycin.

Gram-Negative Bacteria

Studies have consistently shown the high susceptibility of various Enterobacteriaceae and non-fermenting Gram-negative bacilli to Isepamicin.

| Bacterial Species | Number of Isolates | Isepamicin Susceptibility (%) | Amikacin Susceptibility (%) | Gentamicin Susceptibility (%) | Tobramycin Susceptibility (%) | Reference |

| Escherichia coli | 27 | 66.7 | 29.6 | - | - | [5] |

| Klebsiella pneumoniae | 46 | 52.2 | 43.5 | - | - | [5] |

| Pseudomonas aeruginosa | 21 | 85.7 | 85.7 | - | - | [5] |

| Enterobacter cloacae | 7 | 85.7 | 85.7 | 71.4 | 71.4 | [5] |

| Enterobacteriaceae (Overall) | 154 | 96.1 | 96.1 | 78.6 | 81.8 | [6] |

| Non-fermentative bacilli | 93 | 76.3 | 72.0 | 59.1 | 61.3 | [6] |

Table 1: Comparative in vitro susceptibility of Gram-negative bacteria to Isepamicin and other aminoglycosides.

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The MIC90, the concentration required to inhibit the growth of 90% of isolates, for Isepamicin against many Gram-negative species is often lower than or equal to that of amikacin.

| Bacterial Species | Isepamicin MIC90 (mg/L) | Amikacin MIC90 (mg/L) | Reference |

| Enterobacteriaceae | 8 | 16 | [6] |

| Pseudomonas aeruginosa | 16 | 16 | [6] |

| Acinetobacter baumannii | 32 | >32 | [6] |

| Stenotrophomonas maltophilia | >32 | >32 | [6] |

Table 2: MIC90 values of Isepamicin and Amikacin against various Gram-negative bacteria.

Resistance Profile

Resistance to aminoglycosides can occur through several mechanisms, with enzymatic modification by aminoglycoside-modifying enzymes (AMEs) being the most common.[7] Isepamicin is notably stable against many AMEs, particularly the AAC(6')-I enzyme that frequently confers resistance to amikacin.[5] However, resistance can still emerge through other enzymes like ANT(4')-I and APH(3')-VI, or through alterations in bacterial membrane permeability.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents

-

Multipipettor

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent, typically sterile water, to a concentration of at least 1280 µg/mL.

-

Serial Dilution:

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the Isepamicin stock solution to the first column of wells, resulting in a starting concentration of 640 µg/mL.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column.

-

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Isepamicin that completely inhibits visible growth of the organism.

Figure 2: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

-

Growth medium (e.g., CAMHB)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: Grow a bacterial culture to the early to mid-logarithmic phase. Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Exposure: Add Isepamicin at the desired concentrations to the bacterial suspensions. Include a growth control without any antibiotic.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each suspension.

-

Serial Dilution and Plating: Perform serial ten-fold dilutions of each sample in sterile saline. Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each Isepamicin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound at a clinically relevant concentration (e.g., 10x MIC)

-

Growth medium

-

Method for antibiotic removal (e.g., dilution, centrifugation, or enzymatic inactivation)

Procedure:

-

Exposure: Expose a standardized bacterial inoculum (logarithmic phase) to a high concentration of Isepamicin for a short period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

-

Antibiotic Removal: Remove the Isepamicin from the culture. This is crucial and can be achieved by:

-

Dilution: A 1:1000 dilution of the culture in fresh, pre-warmed medium.

-

Centrifugation: Pellet the bacteria by centrifugation, discard the supernatant, and resuspend the pellet in fresh medium. Repeat this washing step.

-

-

Regrowth Monitoring: Incubate both the test and control cultures. At regular intervals, measure the bacterial growth (e.g., by viable counts or spectrophotometry).

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

-

T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

-

C is the time required for the viable count in the control culture to increase by 1 log10 after the same removal procedure.

-

Figure 3: Logical flow for Post-Antibiotic Effect (PAE) determination.

Conclusion

This compound is a potent aminoglycoside with excellent in vitro activity against a broad range of Gram-negative bacteria, including many strains resistant to other aminoglycosides. Its stability against common inactivating enzymes makes it a valuable therapeutic option. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Isepamicin's antimicrobial properties, aiding in its optimal use and the development of future antimicrobial strategies.

References

- 1. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Postantibiotic effect of aminoglycosides on staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-concentration broth microdilution test for detection of high-level aminoglycoside resistance in enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Isepamicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin Sulfate, a semi-synthetic aminoglycoside antibiotic, stands as a crucial agent in the management of severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1] Its unique structural modification, the addition of a (S)-3-amino-2-hydroxypropionyl group to the 1-amino position of Gentamicin B, confers enhanced stability against common aminoglycoside-modifying enzymes. This guide provides a comprehensive exploration of the chemical architecture and synthetic pathways of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development and medicinal chemistry. Detailed methodologies for its synthesis from Gentamicin B are outlined, alongside a summary of its physicochemical properties and a visualization of its mechanism of action.

Chemical Structure and Properties

Isepamicin is a derivative of Gentamicin B, a naturally occurring aminoglycoside. The structural distinction of Isepamicin lies in the acylation of the 1-amino group of the 2-deoxystreptamine ring with an (S)-3-amino-2-hydroxypropionic acid side chain.[1] This modification is key to its enhanced resistance to enzymatic inactivation.

Chemical Identifiers:

-

IUPAC Name: (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid[2]

-

SMILES: C[C@@]1(CO--INVALID-LINK--O">C@@HO[C@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--CN)O)O)O)N">C@@HNC(=O)--INVALID-LINK--O)O.OS(=O)(=O)O[3]

-

InChI Key: DDXRHRXGIWOVDQ-MGAUJLSLSA-N[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₅N₅O₁₆S | [2] |

| Molecular Weight | 667.68 g/mol | [3] |

| Appearance | White to pale yellowish-white powder | |

| Solubility | Very soluble in water; Sparingly soluble in methanol; Practically insoluble in ethanol. | |

| Melting Point | >210°C (decomposes) | [4] |

| Optical Rotation | [α]²⁶_D +110.9° (c=1 in water) | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the semi-synthesis from Gentamicin B, which is a minor component of the gentamicin complex produced by fermentation of Micromonospora purpurea. The synthesis is a multi-step process that requires selective protection and deprotection of the various amino and hydroxyl groups present in the Gentamicin B molecule.

Experimental Protocol Overview:

The general synthetic strategy involves three main stages:

-

Selective Protection of Amino Groups: The 3- and 6'-amino groups of Gentamicin B are selectively protected to prevent them from reacting in the subsequent acylation step.

-

Acylation of the 1-Amino Group: The unprotected 1-amino group of the 2-deoxystreptamine ring is acylated with a protected (S)-3-amino-2-hydroxypropionic acid derivative.

-

Deprotection: All protecting groups are removed to yield Isepamicin, which is then converted to its sulfate salt.

Detailed Methodologies:

Step 1: Protection of Gentamicin B

-

Objective: To selectively protect the 3- and 6'-amino groups of Gentamicin B.

-

Procedure:

-

Gentamicin B is used as the starting material.

-

A protecting group, such as trimethylsilyl ethoxycarbonyl chloride, is reacted with Gentamicin B. This step aims to selectively protect the more reactive amino groups, leaving the 1-amino group available for the subsequent reaction. The specific reaction conditions (solvent, temperature, stoichiometry) are critical for achieving selectivity and would require optimization.

-

The resulting protected intermediate (Intermediate III in the patent) is isolated and purified, typically using column chromatography.

-

Step 2: Acylation with Protected (S)-Isoserine

-

Objective: To couple the protected Gentamicin B with a protected form of (S)-3-amino-2-hydroxypropionic acid ((S)-isoserine).

-

Procedure:

-

The protected Gentamicin B intermediate is reacted with N-phthalic anhydride-(S)-isoserine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The phthalic anhydride group protects the amino group of the isoserine.

-

The reaction mixture is then subjected to column chromatography for the isolation and purification of the acylated intermediate (Intermediate IV in the patent). The choice of eluent for chromatography (e.g., ethyl acetate and hexanaphthene) is crucial for effective separation.

-

Step 3: Deprotection and Salt Formation

-

Objective: To remove all protecting groups and form the sulfate salt of Isepamicin.

-

Procedure:

-